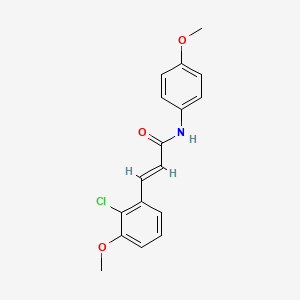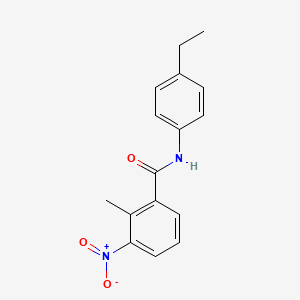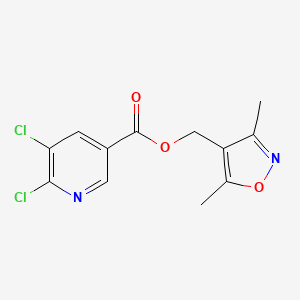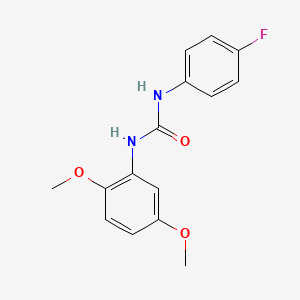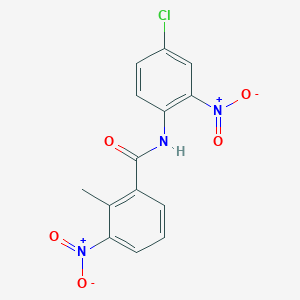
N-(4-chloro-2-nitrophenyl)-2-methyl-3-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chloro-2-nitrophenyl)-2-methyl-3-nitrobenzamide is an organic compound characterized by the presence of nitro and chloro substituents on its aromatic rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2-nitrophenyl)-2-methyl-3-nitrobenzamide typically involves the following steps:
Nitration: The starting material, 4-chloro-2-nitroaniline, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Acylation: The nitrated product is then subjected to acylation using 2-methyl-3-nitrobenzoyl chloride in the presence of a base such as pyridine or triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
Reduction: The nitro groups in N-(4-chloro-2-nitrophenyl)-2-methyl-3-nitrobenzamide can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form corresponding substituted derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.
Major Products
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(4-chloro-2-nitrophenyl)-2-methyl-3-nitrobenzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a precursor for the synthesis of potential pharmaceutical agents.
Materials Science: The compound’s unique structural properties make it useful in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in studies involving enzyme inhibition or as a probe for understanding biochemical pathways.
Mecanismo De Acción
The mechanism of action of N-(4-chloro-2-nitrophenyl)-2-methyl-3-nitrobenzamide depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or proteins. The nitro and chloro groups play a crucial role in its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
4-chloro-2-nitroaniline: Shares the chloro and nitro substituents but lacks the benzamide moiety.
2-methyl-3-nitrobenzoic acid: Contains the nitro and methyl groups but lacks the chloro substituent and the amide linkage.
Uniqueness
N-(4-chloro-2-nitrophenyl)-2-methyl-3-nitrobenzamide is unique due to the combination of its substituents and the benzamide linkage, which imparts specific chemical and physical properties that are not present in the similar compounds listed above.
Propiedades
Número CAS |
349092-83-7 |
|---|---|
Fórmula molecular |
C14H10ClN3O5 |
Peso molecular |
335.70 g/mol |
Nombre IUPAC |
N-(4-chloro-2-nitrophenyl)-2-methyl-3-nitrobenzamide |
InChI |
InChI=1S/C14H10ClN3O5/c1-8-10(3-2-4-12(8)17(20)21)14(19)16-11-6-5-9(15)7-13(11)18(22)23/h2-7H,1H3,(H,16,19) |
Clave InChI |
PCKROMAFPDOHIC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



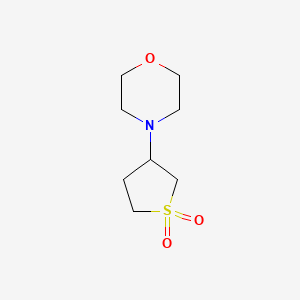

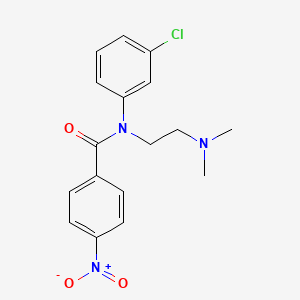

![3-benzyl-5,6-dimethyl-1-[4-(trifluoromethyl)benzyl]-3H-benzimidazol-1-ium bromide](/img/structure/B11944079.png)

